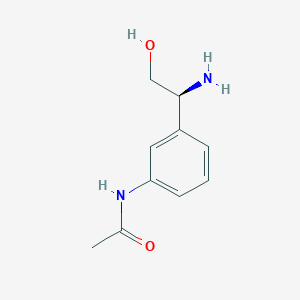
(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide is a chiral compound with significant applications in various scientific fields. This compound features an amino group and a hydroxyethyl group attached to a phenyl ring, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroacetophenone.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Acetylation: The resulting amine is then acetylated using acetic anhydride to form the acetamide derivative.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems for efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyethyl groups facilitate binding to active sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide: The enantiomer of the compound with different biological activity.
N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide: The racemic mixture containing both (S)- and ®-enantiomers.
N-(3-(1-Amino-2-hydroxyethyl)phenyl)propionamide: A similar compound with a propionamide group instead of an acetamide group.
Uniqueness
(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomers and racemic mixtures. This uniqueness makes it valuable for targeted research and applications.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[3-[(1S)-1-amino-2-hydroxyethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-3-8(5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14)/t10-/m1/s1 |
InChI Key |
WIHOVWQHRWHMMP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)[C@@H](CO)N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
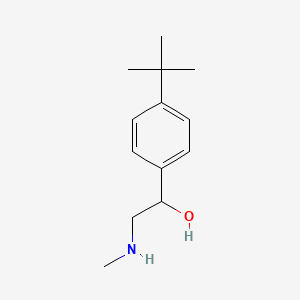
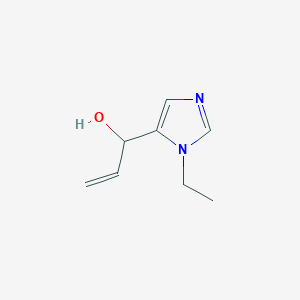
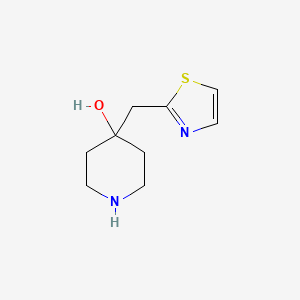
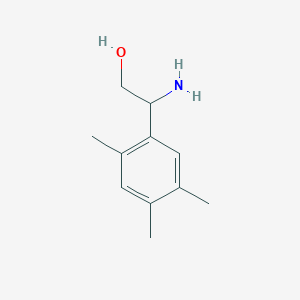
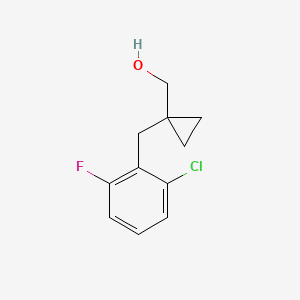
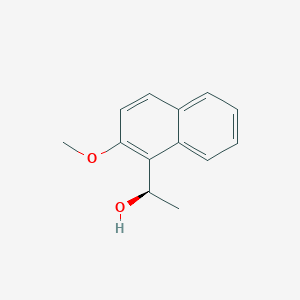
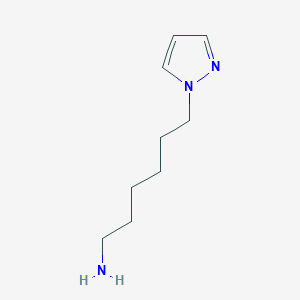
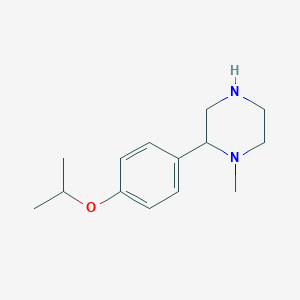
![4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine](/img/structure/B13600677.png)

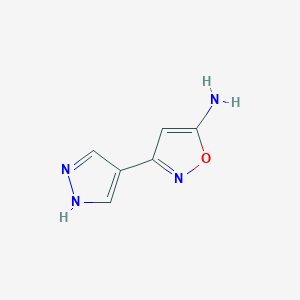

![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide](/img/structure/B13600712.png)
